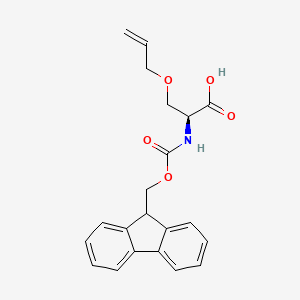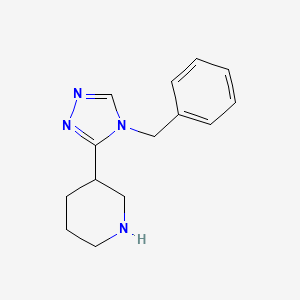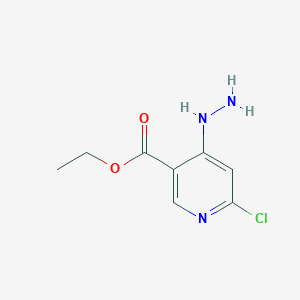
Fmoc-Ser(allyl)-OH
Übersicht
Beschreibung
Fmoc-Ser(allyl)-oh: is a derivative of serine, an amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl ester. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the allyl ester protects the hydroxyl group of serine. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Ser(allyl)-oh is used in the synthesis of peptides and proteins, serving as a building block in SPPS. Its stability and ease of deprotection make it ideal for creating complex peptide sequences .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. It is also employed in the development of peptide-based therapeutics and diagnostics .
Industry: Industrially, this compound is used in the production of peptide drugs, cosmetics, and biomaterials. Its role in SPPS makes it a valuable component in the pharmaceutical and biotechnology industries .
Wirkmechanismus
Target of Action
Fmoc-Ser(allyl)-OH, also known as 9-fluorenylmethyloxycarbonyl-serine(allyl)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. The role of this compound is to protect the serine residue during the synthesis process, allowing for the precise assembly of peptide chains .
Mode of Action
this compound interacts with its targets through a process known as Fmoc-based solid phase peptide synthesis . In this process, the Fmoc group serves as a protective group for the amino acid serine. The Fmoc group is stable under the basic conditions used for peptide chain elongation, but can be selectively removed under acidic conditions when necessary. This allows for the stepwise assembly of the peptide chain .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. Specifically, it enables the production of custom peptide sequences, which can then participate in a variety of biological pathways depending on their sequence .
Pharmacokinetics
These properties are highly dependent on the specific peptide sequence being synthesized .
Result of Action
The use of this compound in peptide synthesis results in the creation of custom peptide sequences. These peptides can have a wide range of molecular and cellular effects depending on their structure and the biological context in which they are used .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all impact the efficiency and outcome of the synthesis . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc group can promote the association of building blocks, which can be modulated through pH-dependent self-assembly .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Ser(allyl)-oh typically involves the protection of the serine hydroxyl group with an allyl ester, followed by the protection of the amino group with the Fmoc group. The process can be summarized as follows:
Protection of the Hydroxyl Group: Serine is reacted with allyl chloroformate in the presence of a base such as triethylamine to form the allyl ester.
Protection of the Amino Group: The allyl-protected serine is then reacted with Fmoc chloride in the presence of a base like sodium bicarbonate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated solid-phase peptide synthesis (SPPS) systems allows for efficient and high-throughput production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Ser(allyl)-oh undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the allyl ester using palladium catalysts.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and palladium catalysts for allyl ester removal.
Major Products:
Deprotected Serine: After removal of the Fmoc and allyl groups, free serine is obtained.
Peptides: When used in peptide synthesis, this compound forms peptides with serine residues.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Ser(tBu)-oh: Similar to Fmoc-Ser(allyl)-oh but with a tert-butyl ester protecting the hydroxyl group.
Fmoc-Thr(allyl)-oh: Threonine derivative with similar protecting groups.
Fmoc-Tyr(allyl)-oh: Tyrosine derivative with similar protecting groups.
Uniqueness: this compound is unique due to its specific protecting groups, which offer stability and ease of removal under mild conditions. This makes it particularly useful in SPPS for synthesizing peptides with serine residues .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEBKKIRUYSHKY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)






![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)

